alpha-Galactose-(1-3)-N-acetyllactosamine
Description
Historical Evolution of Research on the Alpha-Gal Epitope
The understanding of the α-Gal epitope has evolved over several decades, with key discoveries building upon one another.
Early observations by Karl Landsteiner in the early 20th century noted that humans possess natural antibodies against a "B-like" antigen present on the red blood cells of non-primate mammals. capes.gov.br This antigen was later identified as the α-Gal epitope. capes.gov.br For many years, the primary focus of α-Gal research was its role as a major barrier in xenotransplantation. nih.gov
A significant shift in the research landscape occurred in the early 2000s. In 2007, an Australian group led by Sheryl van Nunen first described the association between tick bites and the development of red meat allergy. alphagalinformation.org Independently, in 2008, a US-based research team led by Thomas Platts-Mills and Scott Commins, while investigating severe allergic reactions to the cancer drug cetuximab, identified the α-Gal epitope on the drug as the target of IgE antibodies in affected patients. capes.gov.brwikipedia.org They subsequently connected this IgE response to the delayed anaphylactic reactions to red meat reported by some patients. nih.govwikipedia.org
This convergence of findings from oncology and allergy research firmly established the clinical significance of the α-Gal epitope beyond xenotransplantation and led to the formal description of alpha-Gal syndrome. nih.govwikipedia.org Subsequent research has focused on the global prevalence of this syndrome, the specific tick species involved in sensitization, and the underlying immunological mechanisms of this unique carbohydrate-based allergy. nih.govresearchgate.netthe-scientist.com
| Key Research Milestone | Approximate Year(s) | Significance |
| Discovery of natural human antibodies to a "B-like" antigen on non-primate red cells | Early 20th Century | Foundational observation of human immunity to what would be identified as the α-Gal epitope. capes.gov.br |
| Identification of α-Gal as a major barrier to xenotransplantation | 1980s-1990s | Drove research into the immunology of the epitope and genetic modification of donor animals. nih.gov |
| Association between tick bites and red meat allergy described in Australia | 2007 | First clinical link between tick exposure and this novel food allergy. alphagalinformation.org |
| Identification of α-Gal as the allergen in cetuximab-induced anaphylaxis | 2008 | Revealed the potential for IgE-mediated reactions to this carbohydrate epitope. capes.gov.brwikipedia.org |
| Link established between IgE to α-Gal and delayed red meat allergy | 2009 | Formally characterized alpha-Gal syndrome as a distinct clinical entity. nih.govalphagalinformation.org |
| Identification of α-Gal in tick saliva | 2010s | Confirmed the mechanism of sensitization through tick bites. youtube.comresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO16/c1-6(26)21-7(2-22)17(36-19-15(32)13(30)11(28)9(4-24)34-19)18(8(27)3-23)37-20-16(33)14(31)12(29)10(5-25)35-20/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26)/t7-,8+,9+,10+,11-,12-,13-,14-,15+,16+,17+,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTZVLOIOXVFME-DDPRLCHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228082 | |
| Record name | alpha-Galactose-(1-3)-N-acetyllactosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77356-46-8 | |
| Record name | alpha-Galactose-(1-3)-N-acetyllactosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077356468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Galactose-(1-3)-N-acetyllactosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Enzymology of Alpha Galactose 1 3 N Acetyllactosamine
Alpha-1,3-Galactosyltransferase (α1,3GT) Enzyme Characterization
Alpha-1,3-galactosyltransferase (α1,3GT) is a pivotal enzyme in the biosynthesis of the alpha-Gal epitope. nih.gov It is a type II transmembrane protein typically residing in the Golgi apparatus of cells in most mammals. nih.govoup.com However, humans, apes, and Old World monkeys lack a functional α1,3GT enzyme. nih.govgenecards.org The enzyme catalyzes the transfer of a galactose molecule from a donor substrate to an acceptor molecule, forming a specific alpha-1,3 glycosidic bond. nih.gov
The primary donor substrate for α1,3GT is UDP-galactose (UDP-Gal). nih.gov The enzyme exhibits strict specificity for this nucleotide sugar donor, as studies have shown that other UDP-sugars such as UDP-glucose, UDP-GlcNAc, UDP-GlcA, and UDP-GalNAc cannot effectively substitute for UDP-Gal in the catalytic reaction. psu.edu
The acceptor substrate for α1,3GT is a glycoconjugate with a terminal N-acetyllactosamine (Galβ1-4GlcNAc) disaccharide. nih.govpsu.edu The enzyme demonstrates some degree of acceptor promiscuity, tolerating modifications at certain positions of the N-acetylglucosamine residue. nih.gov For instance, modifications at the C2 and C3 positions of the GlcNAc moiety are permissible. psu.edunih.gov However, the enzyme's binding affinity can be influenced by the structure of the acceptor. A notable example is the type 1 disaccharide, Galβ1-3GlcNAc, which acts as a competitive inhibitor of α1,3GT, indicating that while it binds to the enzyme, it is not an effective acceptor for galactose transfer. psu.edunih.gov
| Substrate/Inhibitor | Type | Role | Kinetic Parameter |
| UDP-Galactose | Donor Substrate | Source of galactose | - |
| N-acetyllactosamine (Galβ1-4GlcNAc) | Acceptor Substrate | Recipient of galactose | Km = 190 µM nih.gov |
| Galβ1-3GlcNAc-C8 | Competitive Inhibitor | Binds to active site, prevents acceptor binding | Ki = 270 µM nih.gov |
| DTFP-LacNAc-C8 | Inhibitor | Binds with similar affinity to LacNAc-C8 | Ki = 300 µM nih.gov |
Alpha-1,3-galactosyltransferase is a retaining glycosyltransferase, meaning the anomeric configuration of the transferred galactose is retained in the product. acs.org The catalytic process is thought to involve a double displacement mechanism, where the galactose from UDP-Gal is first transferred to a nucleophilic residue in the enzyme's active site, forming a covalent intermediate. Subsequently, the galactose is transferred from this intermediate to the acceptor substrate. deepdyve.com The strictly conserved residue Glu317 has been proposed to act as the catalytic nucleophile in this process. nih.gov The binding of substrates to the enzyme appears to follow an ordered mechanism. rcsb.org
The kinetics of the α1,3GT-catalyzed reaction have been studied, revealing key parameters that govern its efficiency. The binding of the donor and acceptor substrates is a coordinated event, with the binding of UDP-galactose potentially inducing a conformational change that facilitates the binding of the acceptor. rcsb.org
| Substrate | Kinetic Parameter | Value | Conditions |
| UDP-Galactose | Apparent Km (Ka) | Varies with lactose (B1674315) concentration | 37 °C, 10 mM MnCl2 acs.org |
| Lactose | Apparent Km (Kb) | Varies with UDP-Gal concentration | 37 °C, 10 mM MnCl2 acs.org |
| Lactose | kcat | 2400-fold reduction in E317Q mutant | 37 °C, 10 mM MnCl2 deepdyve.com |
| Water (as acceptor) | kcat | 120-fold reduction in E317Q mutant | 37 °C, 10 mM MnCl2 deepdyve.com |
The gene encoding α1,3GT is known as the Glycoprotein (B1211001) Alpha-Galactosyltransferase 1 (GGTA1) gene. genecards.org In most mammals, this gene is functional and directs the synthesis of the active enzyme. genecards.orgpnas.org In humans and other Old World primates, however, the GGTA1 gene has become an inactive pseudogene due to frameshift mutations that lead to a premature stop codon, resulting in a truncated and non-functional protein. genecards.orgnih.govoup.com The human GGTA1 pseudogene is located on chromosome 9. oup.com
The expression of the functional GGTA1 gene is subject to transcriptional regulation. Studies in various cell types have shown that the levels of α1,3GT mRNA can be modulated by different stimuli. For example, in endothelial cells, inflammatory agents like lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNFα) can cause a transient increase in α1,3GT mRNA levels, followed by a decline. oup.comnih.govoup.com This suggests that the gene's transcription is dynamically regulated in response to cellular signals. oup.com In mouse teratocarcinoma cells, retinoic acid has been shown to induce a significant increase in α1,3GT mRNA levels, indicating a role for this signaling molecule in the developmental regulation of the gene. nih.gov
Intracellular Localization and Pathway Integration of Alpha-Gal Epitope Synthesis
The biosynthesis of the alpha-Gal epitope occurs within the Golgi apparatus, a central organelle in the secretory pathway responsible for post-translational modification of proteins and lipids. nih.govoup.comnih.gov Alpha-1,3-galactosyltransferase, as a Golgi-resident enzyme, is specifically localized to the trans-Golgi network. acs.org The proper localization of α1,3GT within the Golgi is crucial for its function and is mediated by specific sequences within the protein, particularly its cytoplasmic tail. nih.gov
Within the Golgi, α1,3GT competes with other glycosyltransferases for common acceptor substrates. oup.com For instance, sialyltransferases and fucosyltransferases also utilize N-acetyllactosamine as an acceptor. oup.com The final glycan structure on a glycoprotein or glycolipid is therefore determined by the relative activities and localization of these competing enzymes. This competition is a key aspect of the integration of alpha-Gal epitope synthesis into the broader cellular glycosylation pathways.
Co-factors and Regulatory Elements in Alpha-Galactose-(1-3)-N-acetyllactosamine Biosynthesis
The catalytic activity of alpha-1,3-galactosyltransferase is dependent on the presence of a divalent cation as a co-factor. Specifically, manganese (Mn²⁺) is required for the enzyme to effectively bind its donor substrate, UDP-galactose, and carry out the transfer of galactose. nih.govacs.orgwellcomecollection.org The Mn²⁺ ion is an essential component of the enzyme's active site. acs.org
Biological Distribution and Comparative Glycobiology of Alpha Galactose 1 3 N Acetyllactosamine
Phylogeny and Evolutionary Trajectory of Alpha-Gal Epitope Expression in Eukaryotes
The expression of the carbohydrate epitope galactose-alpha-1,3-galactose (α-Gal) represents a significant evolutionary divergence among mammals. This terminal disaccharide, part of the larger structure alpha-Galactose-(1-3)-N-acetyllactosamine, is synthesized by the enzyme α-1,3-galactosyltransferase (α1,3GT). Its presence or absence has profound immunological consequences, defining a clear split between different primate lineages and other mammals.
Gene Inactivation Events in Primate Lineages and Their Implications
A pivotal event in primate evolution was the inactivation of the gene encoding α1,3GT (GGTA1) in the common ancestor of Old World monkeys, apes, and humans (catarrhines). This inactivation, which occurred approximately 20 to 30 million years ago, was the result of a frameshift mutation leading to a premature stop codon. Consequently, these primate lineages are incapable of synthesizing the α-Gal epitope.
The implications of this gene inactivation are twofold. Firstly, the absence of the α-Gal epitope on the cell surfaces of Old World primates means that it is recognized as a foreign antigen by their immune systems. This leads to the second major implication: the production of high titers of natural antibodies, primarily of the IgG, IgM, and IgA classes, against the α-Gal epitope. It is hypothesized that the constant antigenic stimulation by α-Gal-expressing bacteria in the gut microbiome drives this continuous antibody production. This evolutionary event created a unique immunological scenario where an entire branch of the primate tree developed a robust antibody response to a carbohydrate epitope that is widely expressed in other mammals.
Comparative Analysis of Alpha-Gal Expression Across Mammalian Species
The expression of the α-Gal epitope exhibits a distinct phylogenetic distribution among mammals. Non-primate mammals, including but not limited to pigs, cows, sheep, and mice, ubiquitously express the α-Gal epitope on their cells. Similarly, prosimians (like lemurs) and New World monkeys (platyrrhines), which diverged from the Old World primate lineage before the GGTA1 gene inactivation, have retained the ability to synthesize α-Gal.
In stark contrast, Old World monkeys (cercopithecoids), apes (hominoids), and humans lack the α-Gal epitope. This reciprocal relationship between the expression of the α-Gal epitope and the presence of anti-Gal antibodies is a defining feature of mammalian glycobiology. The high levels of pre-formed anti-Gal antibodies in humans and other Old World primates are responsible for the hyperacute rejection of xenotransplanted organs from α-Gal-expressing mammals like pigs.
| Mammalian Group | Alpha-Gal Epitope Expression | Presence of Anti-Gal Antibodies |
| Non-primate Mammals (e.g., pigs, cows) | Present | Absent |
| Prosimians (e.g., lemurs) | Present | Absent |
| New World Monkeys (e.g., marmosets) | Present | Absent |
| Old World Monkeys (e.g., macaques) | Absent | Present |
| Apes (e.g., chimpanzees, gorillas) | Absent | Present |
| Humans | Absent | Present |
Occurrence and Distribution in Various Biological Systems
The this compound epitope is not confined to the cell surfaces of certain mammals but is also found on various glycoconjugates and in other biological systems, including arthropods and microorganisms.
Glycoproteins and Glycolipids as Carriers of Alpha-Gal Epitopes
In mammals that express it, the α-Gal epitope is a common terminal structure on both N-linked and O-linked glycans of glycoproteins and on glycolipids. nih.govfrontiersin.org It is found on a wide array of proteins and lipids across different tissues and cell types. For instance, the epitope is abundant on the glycoproteins and glycolipids of cells from non-primate mammals. frontiersin.orgfrontiersin.org Notable examples of glycoproteins carrying the α-Gal epitope include thyroglobulin and laminin. frontiersin.org Both α-Gal-carrying glycoproteins and glycolipids have been identified as targets for human IgE antibodies in individuals with alpha-Gal syndrome. nih.gov While both types of glycoconjugates can trigger an immune response, some research suggests that glycoproteins may play a more significant role in delayed anaphylaxis associated with the consumption of mammalian meat. nih.gov
Presence of Alpha-Gal Epitopes in Arthropods (e.g., Ticks)
The α-Gal epitope has been identified in the saliva and salivary glands of several species of ticks, which are blood-feeding arthropods. nih.gov This is particularly significant as tick bites are the primary known sensitizing event leading to the development of alpha-Gal syndrome in humans. nih.gov The Lone Star tick (Amblyomma americanum) is strongly associated with alpha-Gal syndrome in the United States, but other tick species in different parts of the world have also been implicated. alphagalinformation.org The presence of α-Gal on glycoproteins in tick saliva can induce an IgE antibody response in bitten individuals, leading to an allergy to mammalian meat, which also contains the α-Gal epitope. nih.gov Research has shown that the expression of α-Gal antigens is highest in the salivary glands and saliva of partially blood-fed ticks. nih.gov
Expression by Commensal and Pathogenic Microorganisms
The α-Gal epitope is also expressed by a variety of microorganisms, including both commensal and pathogenic bacteria. frontiersin.orgnih.gov Species such as Escherichia coli, Klebsiella pneumoniae, and Salmonella enterica have been shown to possess α-Gal on their surface lipopolysaccharides. frontiersin.org The continuous exposure of the human immune system to these α-Gal-expressing gut bacteria is thought to be the primary stimulus for the high levels of circulating anti-Gal antibodies in individuals who are not allergic to alpha-Gal. nih.gov While it is widely accepted that gut microbiota stimulate the production of anti-Gal antibodies, some recent studies using highly specific monoclonal antibodies have questioned the exact nature of the α-Gal epitope expressed by these bacteria, suggesting further research is needed to fully characterize these microbial glycans. frontiersin.orgresearchgate.net
Advanced Structural Elucidation and Conformational Analysis of Alpha Galactose 1 3 N Acetyllactosamine
High-Resolution Spectroscopic Characterization (e.g., 1H-NMR, Mass Spectrometry)
High-resolution spectroscopic techniques are fundamental in determining the precise structure and connectivity of alpha-Galactose-(1-3)-N-acetyllactosamine. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been particularly instrumental.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 500-MHz 1H-NMR spectroscopy was one of the early high-resolution methods used to characterize the Galα(1→3)Galβ(1→4)GlcNAcβ(1→.) sequence within N-glycosidic carbohydrate chains of glycoproteins. nih.gov This technique allows for the precise determination of the stereochemistry and linkage of the monosaccharide units.
More recent studies utilizing two-dimensional NMR techniques, such as 1H-1H Total Correlation Spectroscopy (TOCSY) and 1H-13C Heteronuclear Single Quantum Coherence (HSQC), have provided unambiguous identification of the α-Gal epitope. nih.govtandfonline.com The anomeric proton (H1) of the terminal α(1→3)-linked galactose provides a characteristic signal. For the trisaccharide Galα1,3Galβ1,4GlcNAc, a key correlation is the C1-H1 signal of the terminal Galα1,3 moiety, which appears at a distinct chemical shift of approximately 98.3 ppm / 5.16 ppm in the 1H-13C HSQC spectrum. nih.gov The downfield shift of the C3 carbon of the adjacent galactose residue to around 80 ppm is also a unique indicator of the α(1→3) linkage. nih.gov
Below is a table summarizing the characteristic 1H and 13C chemical shifts for the terminal Galα1,3 residue of the trisaccharide epitope.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H1/C1 | 5.16 | 98.3 |
| H2/C2 | 3.86 | 68.3 |
| H3/C3 | 3.97 | 69.5 |
| H4/C4 | 4.22 | 70.0 |
| H5/C5 | 4.11 | 71.3 |
| H6/C6 | 3.81 / 3.75 | 61.6 |
| Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. |
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the composition and sequence of oligosaccharides. While analytically challenging due to the isobaricity of hexose stereoisomers, MS techniques, often coupled with liquid chromatography (LC-MS), are used to identify α-Gal-containing N-glycans. tandfonline.comnih.gov Analysis of glycoproteins from non-primate mammals like beef, mutton, and pork has shown a high abundance of terminal α-Gal-modified N-glycans. nih.govresearchgate.net These studies confirm the presence of the Galα1-3Galβ1-4GlcNAc-R motif, which is responsible for the immune response in α-Gal syndrome. nih.govresearchgate.net
Conformational Dynamics and Glycosidic Linkage Analysis
The biological function of oligosaccharides is intimately linked to their three-dimensional shape and flexibility. The conformational profile of this compound is largely dictated by the rotational freedom around its glycosidic linkages.
The conformational analysis of a related trisaccharide, α-D-Galp-(1→3)-β-D-Galp-(1→4)-β-D-Glcp, has been conducted using a combination of NMR spectroscopy and Metropolis Monte Carlo simulations. nih.gov These studies revealed that the crucial α(1→3) glycosidic linkage exhibits restricted flexibility. nih.gov This rigidity is a significant feature of the epitope's structure.
Further computational analyses focusing on the Galactose-α-1,3-galactose disaccharide have corroborated these findings, describing its conformational profile as remarkably constrained and rigid, with minimal responsiveness to solvation. nih.gov The conformational space is primarily defined by the two glycosidic torsion angles, Φ and Ψ. For the α(1→3) linkage, these angles are defined by the atoms O5-C1-O3'-C3' (Φ) and C1-O3'-C3'-C2' (Ψ). The preferred conformations are stabilized by specific intramolecular interactions. This constrained nature is believed to be essential for its specific recognition by antibodies.
Defining the Minimal Epitope Structure for Specific Molecular Interactions
The minimal structural unit responsible for the specific immunological recognition is the terminal trisaccharide Galα1-3Galβ1-4GlcNAc. nih.govfrontiersin.orgfrontiersin.org This sequence is widely referred to as the α-Gal epitope. frontiersin.orgfrontiersin.orgnih.gov It is this trisaccharide, when present on glycoproteins and glycolipids of non-primate mammals, that is recognized by naturally occurring anti-Gal antibodies in humans, apes, and Old World monkeys. nih.govnih.gov
The interaction between the α-Gal epitope and anti-Gal antibodies is a primary cause of hyperacute rejection in xenotransplantation. nih.gov Furthermore, IgE antibodies directed against this epitope are the cause of the α-Gal syndrome, a delayed allergic reaction to mammalian meat. researchgate.net The specificity of this interaction highlights the importance of the terminal α-galactose linked in a 1-3 position to the penultimate galactose of an N-acetyllactosamine unit.
Structural Homologies and Analogies (e.g., Blood Group B Antigen)
The α-Gal epitope exhibits a significant structural homology to the human blood group B antigen. frontiersin.orgresearchgate.net The blood group B antigen is a tetrasaccharide with the structure Galα1-3(Fucα1-2)Galβ1-4GlcNAc. The core of this structure is very similar to the α-Gal epitope.
The key structural difference is the presence of an α(1→2)-linked fucose residue on the penultimate galactose of the blood group B antigen. frontiersin.org This seemingly minor addition has profound immunological consequences. Individuals with blood group B or AB express the B antigen as a "self" antigen and therefore develop immune tolerance. This tolerance can extend to the α-Gal epitope due to the structural similarity, and these individuals are underrepresented among patients with α-Gal syndrome. researchgate.net Conversely, anti-Gal IgE antibodies from individuals with blood group A or O can often cross-react with the blood group B antigen. researchgate.net
Immunological Research Perspectives on Alpha Galactose 1 3 N Acetyllactosamine
Anti-Alpha-Gal Antibody Generation and Immunoglobulin Repertoire
The human immune system produces a variety of antibodies against the α-Gal epitope. While most humans have natural antibodies to α-Gal, a specific IgE response is associated with the development of AGS. frontiersin.org
Humans naturally produce antibodies to the α-Gal epitope, which are thought to be stimulated by exposure to α-Gal on gut bacteria. nih.gov These natural antibodies are typically of the IgM, IgG, and IgA isotypes. nih.gov It is estimated that up to 1% of circulating IgG antibodies in healthy individuals can be directed against α-Gal. mdpi.comfrontiersin.org
The IgG response to α-Gal is predominantly of the IgG2 subclass, which is characteristic of responses to carbohydrate antigens. mdpi.complos.org However, in individuals with α-Gal syndrome (AGS), who produce IgE antibodies to α-Gal, the IgG response is skewed towards the IgG1 subclass. plos.orgfrontiersin.org This shift suggests a different type of immune response in allergic individuals. plos.org Patients with AGS also show significantly higher levels of α-Gal-specific IgG1 and IgG3 antibodies compared to non-allergic individuals. nih.gov
From a molecular standpoint, the anti-α-Gal antibody response shows a preferential use of certain immunoglobulin heavy chain variable genes, particularly from the VH3 family. nih.gov
Table 1: Isotype and Subclass Distribution of Anti-α-Gal Antibodies
| Condition | Predominant IgG Subclass | Other Associated Isotypes |
|---|---|---|
| Healthy Individuals | IgG2 mdpi.complos.org | IgM, IgA nih.gov |
| Alpha-Gal Syndrome (AGS) | IgG1 plos.orgfrontiersin.orgnih.gov | IgE, IgG3 nih.gov |
The primary route of sensitization leading to AGS is believed to be through the bite of certain tick species, such as the lone star tick (Amblyomma americanum) in the United States. frontiersin.orgnih.gov Tick saliva contains glycoproteins with the α-Gal epitope. nih.gov When a tick feeds, these α-Gal-containing molecules are introduced into the skin, triggering an immune response. nih.gov It is hypothesized that components in tick saliva skew the immune system towards a Th2 response, which is crucial for the production of IgE antibodies. frontiersin.org Studies in mouse models have shown that sensitization with tick salivary gland proteins can induce the production of α-Gal-specific IgE. nih.gov
The human gut contains a diverse community of bacteria, some of which express α-Gal on their surfaces. nih.gov This constant exposure to microbial α-Gal is thought to be the stimulus for the production of natural anti-α-Gal IgM and IgG antibodies in humans. nih.gov The bacterium Escherichia coli O86:B7, which has a high content of α-Gal, has been shown to elicit the production of anti-α-Gal antibodies when administered orally. nih.govresearchgate.net While the gut microbiota is responsible for the baseline anti-α-Gal antibody levels, it is the sensitization via tick bites that is believed to trigger the class switch to IgE production, leading to clinical allergy. nih.gov
Table 2: Sources of Alpha-Gal Epitopes and Their Immunological Consequences
| Source | Primary Antibody Response | Clinical Significance |
|---|---|---|
| Tick Saliva | IgE, IgG1 plos.orgnih.gov | Sensitization for Alpha-Gal Syndrome nih.gov |
| Gut Microbiota | IgM, IgG2 nih.govplos.org | Production of natural antibodies nih.gov |
The immune response to α-Gal is not solely a B-cell phenomenon; T-cells play a critical role, particularly in the development of IgE-mediated allergy. Studies have shown that T-cells from individuals with AGS proliferate in response to tick proteins and produce a Th2-dominant cytokine profile, including IL-4 and IL-13. nih.gov This Th2 skewing is essential for instructing B-cells to switch to producing IgE antibodies. frontiersin.orgfrontiersin.org While T-cells may not directly recognize the α-Gal carbohydrate, they recognize peptides from the tick salivary proteins that carry the α-Gal epitope. These activated T-cells then provide help to α-Gal-specific B-cells, leading to the production of anti-α-Gal IgE. nih.gov Research in mouse models has demonstrated that T-cell help is necessary for the development of an anti-α-Gal antibody response. nih.gov
Mechanistic Studies of Immunological Sensitization Pathways
Alpha-Gal Epitope in Immune Recognition and Effector Mechanisms
The recognition of the α-Gal epitope by pre-existing IgE antibodies is the central event in the effector phase of AGS. When an individual with AGS consumes mammalian meat, the α-Gal present on glycoproteins and glycolipids in the meat is absorbed and enters the bloodstream. These α-Gal epitopes then cross-link IgE antibodies bound to the surface of mast cells and basophils. This cross-linking triggers the degranulation of these cells, releasing a flood of inflammatory mediators such as histamine, leading to the characteristic delayed allergic reaction, which can range from hives to life-threatening anaphylaxis. frontiersin.org The delayed nature of the reaction, occurring 3-6 hours after meat consumption, is a unique feature of AGS and is thought to be related to the time it takes for the α-Gal-containing glycolipids to be processed and absorbed in the gut.
Complement System Activation by Anti-Alpha-Gal Antibodies
The binding of anti-alpha-Gal (anti-α-Gal) antibodies to the alpha-Galactose-(1-3)-N-acetyllactosamine epitope, hereafter referred to as the α-Gal epitope, is a potent trigger for the complement system, a critical component of the innate immune response. Research has definitively shown that human anti-α-Gal antibodies of the IgG isotype are capable of activating the classical complement pathway when they bind to target cells expressing the α-Gal epitope. nih.govnih.govresearchgate.net This interaction initiates a cascade of protein activation, leading to the deposition of complement fragments C4 and C3 on the target surface. nih.govresearchgate.net
| Complement Pathway | Key Components Activated | Outcome of Activation |
| Classical Pathway | C1q, C4, C3 | Initiated by IgG anti-α-Gal binding to the α-Gal epitope. nih.govnih.gov |
| Alternative Pathway | Factor B, Factor D, C3 | Amplifies the complement deposition initiated by the classical pathway. nih.govnih.gov |
Fc Receptor-Mediated Cellular Responses to Alpha-Gal Complexes
When anti-α-Gal antibodies form immune complexes by binding to α-Gal epitopes on cells or pathogens, they can engage Fc receptors (FcRs) on the surface of various immune cells, triggering cellular effector functions. The specific response depends on the antibody isotype (e.g., IgG or IgE) and the type of immune cell involved.
For IgG-mediated responses, the engagement of Fcγ receptors on phagocytes like neutrophils and macrophages is a primary outcome. Research has shown that anti-α-Gal IgG antibodies dramatically increase the phagocytic activity of human neutrophils against pathogens like pneumococci, a process that is dependent on the complement system. researchgate.netnih.gov This opsonization—the coating of a pathogen with antibodies to mark it for phagocytosis—is a fundamental feature of antibody-mediated defense. researchgate.net
In the context of allergic responses, IgE anti-α-Gal antibodies are central. alphagalinformation.org When these IgE antibodies, bound to high-affinity FcεRI receptors on mast cells and basophils, are cross-linked by α-Gal-containing molecules, it leads to cellular activation and degranulation. nih.gov This process results in the release of inflammatory mediators. The incorporation of α-Gal-carrying glycolipids into chylomicrons after the consumption of mammalian meat can create a surface with multiple α-Gal epitopes, facilitating the cross-linking of IgE on mast cells and basophils and leading to their activation. nih.gov
| Immune Cell Type | Antibody Isotype | Fc Receptor | Cellular Response |
| Neutrophils | IgG | Fcγ Receptors | Increased phagocytosis of α-Gal-bearing pathogens. researchgate.netnih.gov |
| Macrophages | IgG | Fcγ Receptors | Phagocytosis of opsonized cells/pathogens. pnas.org |
| Mast Cells / Basophils | IgE | FcεRI | Degranulation and release of inflammatory mediators upon cross-linking of receptors by α-Gal antigens. nih.govresearchgate.net |
Role of Alpha-Gal Epitope in Cross-Species Immune Interactions
Glycan-Mediated Host-Pathogen Interplay
Glycans, or carbohydrate structures, on the surface of host and microbial cells are crucial mediators of the complex relationship between them. nih.govoup.com These interactions can be beneficial to the host, the pathogen, or both, and they often determine the pathogen's host range and tissue tropism. oup.com Pathogens have evolved to exploit host glycans for critical processes like colonization and invasion. nih.gov For instance, certain uropathogenic E. coli strains use adhesins to bind to mannose and galactose-containing glycans on the urinary tract epithelium, which is a key step in pathogenesis. oup.com
The α-Gal epitope is a unique example of this glycan-mediated interplay. While many pathogens express α-Gal, humans lost the ability to synthesize it, likely as an evolutionary adaptation to confer protection against an α-Gal-containing pathogen. pnas.org This evolutionary trade-off resulted in the production of a constant supply of anti-α-Gal antibodies. nih.gov Therefore, when a pathogen expressing α-Gal enters the human body, it is immediately recognized by this pre-existing pool of antibodies, which can neutralize it or target it for destruction by complement and phagocytes. researchoutreach.orgnih.gov This dynamic illustrates how the absence of a single host glycan, coupled with a robust antibody response against it, creates an effective innate barrier against infection. nih.gov
Synthetic and Chemoenzymatic Methodologies for Alpha Galactose 1 3 N Acetyllactosamine and Analogues
Chemical Synthesis Approaches for the Alpha-Gal Trisaccharide
Purely chemical synthesis of the α-Gal trisaccharide has been a focus of researchers, particularly for producing larger quantities of the material. arkat-usa.org These methods, while sometimes complex, offer precise control over the final structure.
One common strategy involves a convergent approach, where monosaccharide and disaccharide building blocks are synthesized separately and then combined. For instance, a disaccharide trichloroacetimidate donor can be reacted with a monosaccharide acceptor in a key glycosylation step to form the trisaccharide backbone. arkat-usa.org Subsequent modifications can then be made to introduce functional groups for conjugation to proteins or surfaces. arkat-usa.org
Other approaches have utilized thioglycoside donors in one-pot synthesis strategies to create α-Gal pentasaccharides. arkat-usa.org While effective, these chemical syntheses can be tedious and require multiple protection and deprotection steps to achieve the desired regioselectivity and stereoselectivity of the glycosidic linkages. sigmaaldrich.com
Chemoenzymatic Synthesis Using Recombinant α1,3GT and Derivatives
Chemoenzymatic methods provide an efficient alternative to purely chemical synthesis, leveraging the high specificity of enzymes to create the desired glycosidic bonds. arkat-usa.orgsemanticscholar.org The key enzyme in this process is α1,3-galactosyltransferase (α1,3GT), which catalyzes the transfer of galactose from a donor substrate, typically UDP-galactose, to an acceptor molecule. sigmaaldrich.comfrontiersin.orgnih.govwikipedia.org
The process often begins with the enzymatic or chemical synthesis of the N-acetyllactosamine (LacNAc) acceptor. nih.govacs.org In some cases, cell surfaces or viral envelopes that present terminal LacNAc residues can be directly used as substrates. frontiersin.orgnih.govoup.com If these residues are capped with sialic acid, a neuraminidase enzyme is first used to expose the underlying LacNAc. frontiersin.orgnih.govoup.com
Recombinant α1,3GT, often produced in systems like E. coli or Pichia pastoris, is then introduced along with the sugar donor UDP-galactose. semanticscholar.orgoup.com The enzyme specifically transfers a galactose molecule to the 3-hydroxyl group of the terminal galactose of the LacNAc acceptor, forming the characteristic α1,3 linkage of the α-Gal epitope. sigmaaldrich.comfrontiersin.orgnih.gov This method has been successfully used to synthesize α-Gal epitopes on a variety of substrates, including human tumor cells and viral particles. frontiersin.orgnih.govoup.com
Table 1: Key Components in the Chemoenzymatic Synthesis of the α-Gal Epitope
| Component | Role |
| Acceptor Substrate | A molecule containing a terminal N-acetyllactosamine (Galβ1-4GlcNAc) residue. |
| Neuraminidase | An enzyme that removes terminal sialic acid residues to expose the N-acetyllactosamine acceptor. |
| α1,3-Galactosyltransferase (α1,3GT) | The key enzyme that catalyzes the formation of the Galα1-3Gal linkage. |
| UDP-Galactose | The activated sugar donor that provides the galactose unit for the transfer reaction. |
Development of Labeled Alpha-Gal Epitopes for Research Probes
To study the interactions of the α-Gal epitope with antibodies and cells, researchers have developed various labeled versions of the trisaccharide. These labeled probes are invaluable tools for immunoassays and imaging studies.
One common approach is to conjugate the synthesized α-Gal epitope to a carrier protein, such as bovine serum albumin (BSA). nih.gov This creates a multivalent structure that can be used to coat ELISA plates for the detection of anti-α-Gal antibodies. nih.gov Another strategy involves incorporating a flexible linker with an activated functional group, such as an activated ester, at the reducing end of the trisaccharide. arkat-usa.org This allows for covalent attachment to amine-coated surfaces or proteins. arkat-usa.org
Fluorescently labeled α-Gal epitopes have also been synthesized for use in flow cytometry and fluorescence microscopy. These probes allow for the direct visualization of α-Gal binding to cells and tissues.
Synthesis of Alpha-Gal Analogues and Mimetics for Binding Studies
To understand the specific structural requirements for anti-α-Gal antibody binding, a variety of α-Gal analogues and mimetics have been synthesized. nih.govresearchgate.net These studies involve systematically modifying the structure of the α-Gal epitope and then assessing the impact on antibody recognition. nih.gov
For example, deoxy-Gal derivatives of the α-Gal epitope have been created where specific hydroxyl groups on the terminal galactose are removed. nih.gov Inhibition ELISA studies with these analogues have revealed the critical role of certain hydroxyl groups in antibody binding. nih.gov
Table 2: Impact of Deoxygenation on Anti-α-Gal Antibody Recognition
| Position of Deoxygenation on Terminal Galactose | Effect on Antibody Recognition (IC50 Value) |
| 2-deoxy | Nearly tenfold higher than standard |
| 3-deoxy | Fourfold decrease in recognition |
| 4-deoxy | Fifteen-fold poorer than standard |
| 6-deoxy | Similar recognition to standard |
Data sourced from inhibition ELISA studies. nih.gov
These findings indicate that the hydroxyl groups at the 2- and 4-positions are particularly important for antibody binding, while the 6-position can be modified with little to no loss of recognition. nih.gov This information is valuable for the design of α-Gal mimetics that could potentially be used to block the anti-α-Gal immune response. nih.gov
Enzymatic and Biological Degradation Pathways of Alpha Galactose 1 3 N Acetyllactosamine
Characterization of Alpha-Galactosidase Enzymes Involved in Cleavage
Alpha-galactosidases (EC 3.2.1.22) are exoglycosidases that catalyze the hydrolysis of terminal α-galactosyl moieties from a wide range of substrates, including glycoproteins, glycolipids, and oligosaccharides. mdpi.comwikipedia.org Their primary function is to cleave the α-1,3-galactosidic bond, releasing galactose. These enzymes are found across different kingdoms of life, and their characteristics can vary significantly depending on the source.
Several alpha-galactosidases have been characterized for their ability to cleave the alpha-Gal epitope. For instance, recombinant human alpha-galactosidase A, used in enzyme replacement therapy for Fabry disease, effectively cleaves the Galα1-3Gal linkage. nih.gov This enzyme has been shown to successfully remove alpha-Gal epitopes from porcine tissues, demonstrating its specific activity. nih.gov Similarly, alpha-galactosidase derived from green coffee beans is well-known for its ability to eradicate the xenoantigenicity of the alpha-Gal epitope by cleaving the Galα1-3Galβ1-4GlcNAc structure. nih.gov
Bacterial sources also provide potent alpha-galactosidases. An enzyme from Bacteroides thetaiotaomicron was used to treat porcine heart valves, and at a concentration of 0.1 U/ml, it effectively removed the alpha-Gal epitopes after a 24-hour incubation period. nih.gov Fungal enzymes, such as the one from Aspergillus sp. D-23, also exhibit high alpha-galactosidase activity, with optimal performance at 65°C and a pH of 5.0. mdpi.com An extracellular thermostable alpha-galactosidase from Bacillus megaterium VHM1 has also been purified and characterized, showing optimal activity at 60°C and pH 7.0. jabonline.in
The catalytic mechanism for these enzymes typically involves a double displacement reaction. wikipedia.org Key acidic residues in the active site, such as aspartic acid, act as a nucleophile and a proton donor to hydrolyze the glycosidic bond. wikipedia.org
Below is a table summarizing the characteristics of various alpha-galactosidases involved in the cleavage of alpha-Gal-related structures.
Table 1: Characteristics of Various Alpha-Galactosidase Enzymes
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Molecular Weight (kDa) | Key Findings |
|---|---|---|---|---|
| Recombinant Human α-galactosidase A | 5.0 nih.gov | 4 nih.gov | - | Effectively removes alpha-Gal epitopes from porcine aortic valve and pericardium. nih.gov |
| Green Coffee Bean (Coffea arabica) | - | - | - | Can eradicate the xenoantigenicity of the alpha-Gal epitope. nih.govnih.gov |
| Aspergillus sp. D-23 | 5.0 mdpi.com | 65 mdpi.com | 125 mdpi.com | Thermophilic enzyme with good stability and high hydrolytic efficiency for melibiose (B213186) and raffinose (B1225341). mdpi.com |
| Bacillus megaterium VHM1 | 7.0 jabonline.in | 60 jabonline.in | 66 jabonline.in | A thermostable enzyme with high substrate specificity for p-nitrophenyl α-D-galactopyranoside (PNPG). jabonline.in |
Glycoside Hydrolases and Their Specificity Towards Alpha-Gal-Containing Glycans
Glycoside hydrolases (GHs) are a large class of enzymes that break down complex carbohydrates. nih.gov They are organized into families based on their amino acid sequence and structural similarities. The enzymes with specificity for the alpha-Gal epitope primarily fall under the alpha-galactosidase category (EC 3.2.1.22).
A notable family with activity on related structures is Glycoside Hydrolase Family 110 (GH110). The founding members of this family are exo-α-1,3-galactosidases capable of hydrolyzing the human blood group B antigen (Galα1–3(Fucα1–2)Gal-R), which contains a terminal Galα1–3Gal motif similar to the alpha-Gal epitope. nih.gov This demonstrates a specific recognition of the terminal α-1,3-linked galactose. Structural analysis of GH110 enzymes provides insight into how they accommodate modifications like the fucose residue in the blood group B antigen, which is key to their specificity. nih.gov
The specificity of these hydrolases is crucial. For example, the alpha-galactosidase from Bacteroides thetaiotaomicron was shown to convert alpha-Gal-containing N-glycans into alpha-Gal-negative N-glycans on porcine heart valves, as confirmed by mass spectrometry. nih.gov This high degree of specificity allows for the targeted removal of the epitope without affecting the underlying tissue structure or biomechanical properties. nih.gov
Microbiological Degradation of Alpha-Gal Epitopes
Microorganisms in various environments, particularly the mammalian gut, possess the enzymatic machinery to degrade complex glycans, including the alpha-Gal epitope. The ability of certain bacteria to utilize α-galactosides as a carbon source is a key driver of this degradation.
Lactococcus raffinolactis is one such bacterium that can ferment α-galactosides like melibiose and raffinose due to the activity of its alpha-galactosidase (Aga). nih.gov In this organism, the expression of the aga gene is induced by the presence of α-galactosides and repressed in the presence of glucose, indicating a regulated system for metabolizing these sugars. nih.gov
The human gut symbiont Bifidobacterium bifidum has also been studied for its ability to degrade mucins, which can contain related glycan structures. It produces a phosphorylase that specifically cleaves beta-1,3-galactosyl linkages, resulting in the formation of alpha-D-galactose 1-phosphate. nih.gov While this targets a different linkage (β-1,3 instead of α-1,3), it highlights the capacity of gut microbiota to break down complex galactose-containing oligosaccharides. Furthermore, the use of alpha-galactosidase from the gut bacterium Bacteroides thetaiotaomicron to effectively remove alpha-Gal epitopes from porcine tissue underscores the potential of the gut microbiome as a source of these degradative enzymes. nih.gov
Regulation of Alpha-Gal Epitope Turnover in Biological Systems
The presence and density of the alpha-Gal epitope on cell surfaces are not static but are subject to regulation, primarily through the control of the enzyme responsible for its synthesis: UDP-Gal:β-D-Gal alpha-1,3-galactosyltransferase (α1,3GT). nih.gov
In porcine endothelial cells, stimulation with inflammatory agents like lipopolysaccharide (LPS) or cytokines leads to a complex regulation of α1,3GT. nih.gov Initially, there is a transient increase in the steady-state level of α1,3GT mRNA. However, this is followed by a rapid fall in the enzyme's activity. Over a period of three days, the enzyme activity settles at a level that is 40-60% lower than in non-activated cells. nih.gov This decrease in enzyme activity correlates with reduced stability of the α1,3GT protein, suggesting an induced proteolytic degradation pathway is activated in stimulated cells. nih.gov This regulatory mechanism effectively controls the turnover and surface expression of the alpha-Gal epitope in response to inflammatory signals.
Furthermore, the presence of the alpha-Gal epitope on a protein can influence its own degradation rate. Studies have shown that proteins carrying the alpha-Gal epitope are degraded more slowly than their non-glycosylated counterparts. nih.govmdpi.com For example, alpha-Gal-carrying bovine serum albumin (BSA) was detected for up to 16 hours in cell lysates, whereas non-glycosylated BSA was only detectable for up to 6 hours. nih.gov This suggests that the alpha-Gal glycosylation protects the protein from rapid degradation, potentially increasing its processing time within antigen-presenting cells. nih.gov
Methodological Advances in Alpha Galactose 1 3 N Acetyllactosamine Research
Development of High-Affinity Monoclonal Antibodies for Alpha-Gal Detection
The detection and characterization of the alpha-Gal epitope (Galα1-3Galβ1-4GlcNAc-R) have historically been challenging due to the limitations of available tools. nih.govnih.gov Early methods often relied on lectins, such as BSI-B₄, which suffered from cross-reactivity with similar structures like the blood group B antigen. nih.gov The most widely used monoclonal antibody, M86, is an IgM isotype with inherent limitations in affinity and purification, restricting its application. nih.gov
To overcome these challenges, significant research has focused on developing novel, high-affinity monoclonal antibodies (mAbs) with greater specificity. A key strategy involves the immunization of α1,3-galactosyltransferase knockout (Ggta1 KO) mice. nih.govnih.gov These mice lack the α-Gal epitope and are therefore not tolerant to it, enabling them to produce a robust antibody response when immunized. frontiersin.orgfrontiersin.org This approach led to the creation of the novel IgG1 antibody, 27H8, which demonstrates high affinity and specificity for both the synthetic disaccharide (Galα1-3Gal) and the naturally occurring trisaccharide (Galα1-3Galβ1-4GlcNAc) forms of the epitope. nih.govnih.govlih.lu This IgG1 antibody offers superior applicability in various assays compared to the older IgM M86. nih.gov
Table 1: Comparison of Tools for Alpha-Gal Epitope Detection
| Detection Tool | Type | Key Characteristics | Limitations | Reference |
|---|---|---|---|---|
| BSI-B₄ Lectin | Lectin | Binds to α-Gal epitopes. | Cross-reacts with blood group B antigen; reduced specificity. | nih.gov |
| M86 | Monoclonal Antibody (IgM) | Developed in Ggta1 KO mice; widely used for α-Gal detection. | Limited affinity and difficult purification properties due to IgM isotype. | nih.gov |
| 27H8 | Monoclonal Antibody (IgG1) | Generated in Ggta1 KO mice; high affinity and specificity for di- and trisaccharide α-Gal epitopes. | Newer tool, availability may be more limited than established reagents. | nih.govnih.gov |
| Human-derived mAbs (IgGenix) | Monoclonal Antibody (IgE/IgG) | Isolated from red meat-allergic individuals; high-affinity and fully human. | Primarily for research and therapeutic development; not a standard lab reagent. | iggenix.comprnewswire.com |
Advanced Spectrometric and Chromatographic Techniques for Glycan Analysis
The structural elucidation and quantification of alpha-Galactose-(1-3)-N-acetyllactosamine on glycoproteins require highly sophisticated analytical methods. Mass spectrometry (MS) is a cornerstone technique, with soft ionization methods like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) being crucial for analyzing intact glycans. acs.orgresearchgate.net
For detailed structural characterization, tandem mass spectrometry (MS/MS or MSn) is employed. acs.org Collision-induced dissociation (CID) of permethylated N-glycans containing the alpha-Gal motif generates distinct fragment ions. acs.org For example, a biantennary N-glycan with the Hex-Hex-HexNAc composition on each antenna produces a characteristic fragment at m/z 690, which can be isolated and further fragmented (MS³) to confirm the Gal-α1,3-Gal structure. acs.org This approach has been successfully used to identify the epitope on the biopharmaceutical product Cetuximab. acs.org
Chromatography is essential for separating complex mixtures of glycans prior to MS analysis. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful method for separating fluorescently labeled N-glycans. mdpi.comresearchgate.netsigmaaldrich.com This technique, often coupled with fluorescence detection and ESI-MS, allows for sensitive profiling and quantification. mdpi.commz-at.de Other advanced separation techniques include:
Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry (CE-ESI-MS): Offers high-sensitivity characterization of released N-glycans from complex biological samples. researchgate.net
High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): Allows for the analysis of native, unlabeled glycans, though it requires desalting before subsequent MS analysis. sigmaaldrich.com
Table 2: Analytical Techniques for Alpha-Gal Glycan Analysis
| Technique | Principle | Application in Alpha-Gal Research | Reference |
|---|---|---|---|
| MALDI-MS | Soft ionization MS for analyzing large biomolecules. | Direct analysis of N-glycans from tissues and glycoproteins to determine composition. | researchgate.net |
| ESI-MS/MS | Soft ionization coupled with tandem MS for structural analysis. | Provides detailed fragmentation patterns of permethylated glycans to confirm the Gal-α1,3-Gal linkage. | acs.org |
| HILIC-UPLC | Separation based on hydrophilicity. | Separates fluorescently-labeled N-glycans released from glycoproteins for profiling and quantification. | mdpi.commz-at.de |
| CE-ESI-MS | Separation by electrophoresis in a capillary, coupled to MS. | High-sensitivity characterization and structural elucidation of α-Gal containing N-glycans in complex samples. | researchgate.net |
Affinity-Based Assays for Characterizing Glycan-Protein and Glycan-Antibody Interactions
Understanding the interactions between the alpha-Gal epitope and its binding partners, primarily antibodies and lectins, is crucial. Affinity-based assays provide quantitative and qualitative data on these interactions.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics and affinity of binding events in real-time. It has been used to determine the high-affinity interaction between purified human anti-α-Gal antibodies and the α-Gal epitope on glycoproteins like bovine thyroglobulin, yielding a very low dissociation constant (KD) of 1.6 nM. mdpi.com This indicates a very strong binding affinity. mdpi.com SPR has also been used more broadly to demonstrate that direct glycan-glycan interactions can be high-affinity events, with KD values in the nanomolar to micromolar range, similar to those of lectins or antibodies binding to glycans. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile plate-based assay widely used for detecting and quantifying α-Gal. mdpi.com In a competitive ELISA format, the assay can determine the relative binding affinity for different forms of the epitope. For example, inhibition assays have shown that anti-α-Gal antibodies have a higher affinity for the trisaccharide (Galα1-3Galβ1-4GlcNAc) than for the disaccharide (Galα1-3Gal), as a lower concentration of the trisaccharide is needed to inhibit binding to an immobilized α-Gal conjugate. mdpi.comeuropa.eu
Glycan Microarrays allow for the high-throughput screening of glycan-binding specificity. These arrays consist of numerous different glycan structures immobilized on a surface. They can be probed with fluorescently labeled proteins or antibodies to identify binding partners. This technology has been instrumental in revealing that bacterial lipopolysaccharides can bind directly and with high affinity to a variety of host glycan structures. nih.gov
Affinity Chromatography is a key method for purification. Resins with synthetically manufactured, immobilized α-Gal epitopes are used to enrich and purify anti-α-Gal antibodies from complex sources like human serum IgG pools. mdpi.comresearchgate.net This technique is foundational for obtaining the purified antibodies needed for downstream characterization and use as detection reagents. mdpi.com
Table 4: Affinity Data for Alpha-Gal Interactions
| Interacting Molecules | Assay Method | Finding / Affinity (KD) | Significance | Reference |
|---|---|---|---|---|
| Purified human anti-α-Gal Ab + Bovine Thyroglobulin (α-Gal+) | Surface Plasmon Resonance (SPR) | KD = 1.6 nM | Demonstrates the very high affinity of purified polyclonal human antibodies for the natural epitope. | mdpi.com |
| Chicken scFv A4 + Galα(1→3)Gal disaccharide | Competitive ELISA | ED50 = 1.0 mM | Shows moderate affinity for the core disaccharide structure. | europa.eu |
| Chicken scFv A4 + Galα(1→3)Galβ(1→4)GlcNAc trisaccharide | Competitive ELISA | ED50 = 0.4 mM | Reveals a higher affinity for the larger, naturally occurring trisaccharide compared to the disaccharide. | europa.eu |
| Bacterial LOS/LPS + Host Glycans | Surface Plasmon Resonance (SPR) | KD range: 100 nM to 50 µM | Establishes that direct glycan-glycan interactions involving bacterial structures can be of high affinity. | nih.gov |
Future Research Directions in Alpha Galactose 1 3 N Acetyllactosamine Glycobiology
Elucidation of Undiscovered Biological Functions of the Alpha-Gal Epitope
The primary focus of α-Gal research has historically been its immunogenicity in humans, who lack the α-1,3-galactosyltransferase (α1,3GT) enzyme required for its synthesis. frontiersin.orgnih.gov This leads to the production of natural anti-Gal antibodies (IgM, IgG, IgA) and, in susceptible individuals, the development of specific IgE antibodies that mediate AGS. nih.govnih.gov However, the biological functions of the α-Gal epitope extend beyond its role as an allergen and xenoantigen.
Future research will likely delve into the following areas:
Role in Immunity and Disease Modulation: While anti-Gal antibodies are known to provide a barrier against certain zoonotic infections, their full spectrum of activity is not completely understood. nih.gov Research is needed to explore the potential protective role of the anti-Gal immune response against a wider range of pathogens, including enveloped viruses and bacteria that express α-Gal-like structures. nih.govnih.gov Conversely, investigations into the association between the anti-Gal response and other immune-mediated disorders, such as cardiovascular disease and Guillain-Barré syndrome, are warranted. alphagalinformation.orgnih.gov
Function in Non-Primate Mammals and Ticks: In the organisms that synthesize it, the α-Gal epitope is an abundant part of glycoproteins and glycolipids. frontiersin.org Its physiological roles in these animals are poorly understood. Studies suggest that in ticks, α-Gal may be used for molecular mimicry to evade the host immune system during blood-feeding. mdpi.com Further research is required to understand its function in tick physiology and its contribution to the success of ticks as vectors for disease. frontiersin.org
Interaction with the Microbiome: The gut microbiota is a significant source of α-Gal epitopes, which stimulates the production of anti-Gal antibodies in humans. nih.gov The dynamic interplay between the gut microbiome composition, the expression of α-Gal, and the host's anti-Gal antibody profile is a promising area for future studies. Understanding this relationship could provide insights into the initial sensitization process and the regulation of the anti-Gal immune response.
Development of Novel Research Tools and Reagents for Glycobiology
Advancing our understanding of the α-Gal epitope is contingent upon the development of more sophisticated research tools and reagents. Current diagnostic methods, such as the ImmunoCAP assay for α-Gal specific IgE, are valuable but have limitations, including the potential for identifying sensitization that may not be clinically relevant. nih.gov
Key areas for development include:
Advanced Diagnostic and Profiling Assays: There is a need for assays that can better differentiate between asymptomatic α-Gal sensitization and clinically significant allergy. This could involve the development of component-resolved diagnostics that analyze IgE reactivity to a panel of specific α-Gal-containing glycoproteins and glycolipids. mdpi.com Basophil activation tests (BAT) are a promising tool in this regard, but require standardization and wider availability. nih.gov
Specific Monoclonal Antibodies and Probes: The generation of a wider array of monoclonal antibodies that can distinguish between different presentations of the α-Gal epitope (e.g., on N-glycans vs. O-glycans, or as part of different larger glycan structures) is crucial. nih.gov Such tools would be invaluable for immunohistochemistry, flow cytometry, and for purifying and identifying novel α-Gal-containing molecules from various biological sources.
Improved Tick Models and Reagents: Research into how ticks synthesize and utilize the α-Gal epitope has been hampered by the lack of a definitive identification of the responsible galactosyltransferase enzymes in tick species linked to AGS. frontiersin.org The development of tick cell lines and gene-silencing techniques targeted at the glycosylation pathways will be essential for functional studies. frontiersin.org
"Gal-Safe" Resources: The creation of genetically engineered pigs that lack the α1,3GT gene ("Gal-Safe Pigs") represents a major advancement, providing a source of cells, tissues, and medical products free of the α-Gal epitope. nih.gov Expanding this technology and making these resources more widely available will accelerate research in xenotransplantation and the development of safer biopharmaceuticals.
Integrated Multi-Omics Approaches to Alpha-Gal Epitope Biology
The complexity of the immune response to the α-Gal epitope necessitates a systems biology approach. Integrated multi-omics strategies, combining genomics, transcriptomics, proteomics, and glycomics, offer a powerful way to unravel the intricate molecular networks involved in α-Gal biology.
Recent and future research directions in this area include:
Host Response to Tick Bites: Multi-omics analysis of the host response at the site of a tick bite can identify the key genes, proteins, and metabolic pathways that are perturbed by tick saliva. A study using a zebrafish model identified the downregulation of pathways related to cardiac function, blood circulation, and the nervous system following exposure to tick saliva, providing a molecular basis for the multisystemic symptoms reported in AGS. nih.govirec.es
Identification of B-Cell Populations: Single-cell multi-omics sequencing has been used to identify specific populations of memory B cells that may be responsible for producing α-Gal specific IgE in individuals with AGS and atherosclerosis. nih.gov Further studies are needed to confirm the T-cell dependence of these B cells and to characterize their development and activation.
Glycoproteomic and Glycolipidomic Profiling: Comprehensive profiling of the glycome and proteome of tick saliva, red meat, and other sources of α-Gal is essential for identifying the full range of molecules that can trigger an allergic response. frontiersin.orgacs.org This will help in understanding why certain α-Gal-containing molecules appear to be more allergenic than others.
The table below summarizes key findings from a multi-omics study on zebrafish, illustrating the types of data generated through such approaches.
| Pathway Category | Downregulated Biological and Metabolic Pathways | Associated System |
| Cardiovascular | Adrenergic signaling in cardiomyocytes, Cardiac muscle contraction, Vascular smooth muscle contraction | Cardiovascular System |
| Circulatory | Blood circulation | Circulatory System |
| Nervous/Sensory | Nervous system development, Sensory perception | Nervous System |
| Musculoskeletal | Muscle contraction | Musculoskeletal System |
| Data derived from a multi-omics analysis of zebrafish response to tick saliva. nih.govirec.es |
Advanced Modeling and Computational Studies of Alpha-Gal Glycans and Their Interactions
Computational biology and bioinformatics provide powerful tools for analyzing the structure and interactions of glycans like the α-Gal epitope. These in silico approaches can complement experimental work and guide future research.
Future efforts in this domain should focus on:
3D Structural Modeling: Advanced computational modeling can be used to generate high-resolution three-dimensional structures of various α-Gal-containing N-glycans and O-glycans. researchgate.net This is critical because research has shown that the structure beyond the terminal Gal-α-1,3-Gal disaccharide, including the addition of N-acetylglucosamine (GlcNAc), significantly influences antibody binding efficiency. nih.gov
Molecular Dynamics Simulations: Simulating the interaction between the α-Gal epitope and the antigen-binding sites of different antibody isotypes (IgE, IgG, IgM) can reveal the molecular basis of recognition and affinity. researchgate.net This can help explain the differences in binding observed between natural anti-Gal antibodies and the pathogenic IgE antibodies responsible for AGS.
Bioinformatics for Allergen Prediction: Developing and refining bioinformatic tools to predict the potential allergenicity of novel glycoproteins based on their sequence and predicted glycosylation patterns is a key goal. mdpi.com As new protein sources are explored for food and therapeutics, such tools will be vital for initial safety assessments.
Systems-Level Modeling: Integrating data from multi-omics studies into computational models of the immune system can help simulate the complex dynamics of sensitization and the allergic response to the α-Gal epitope. This can lead to a better understanding of the delayed nature of AGS and help identify potential targets for therapeutic intervention.
The table below details various N-glycan structures containing the α-Gal epitope that have been identified, highlighting the structural diversity that computational models must account for.
| N-Glycan Type | Structural Features | Identified In |
| Complex Type with α-Gal | Bi-antennary N-glycan with one or two terminal α-Gal epitopes. | Beef, Mutton, Pork, Tick Salivary Glands |
| Fucosylated α-Gal Glycan | Contains a core fucose modification in addition to the α-Gal epitope. | Tick Salivary Glands |
| Xylosylated α-Gal Glycan | Contains a core xylose modification in addition to the α-Gal epitope. | Tick Salivary Glands |
| Paucimannose with α-Gal | A truncated mannose core structure containing an α-Gal epitope. | Tick Salivary Glands |
| Data derived from mass spectrometry analysis of various biological samples. mdpi.comacs.org |
Q & A
Q. What are the primary synthetic strategies for α-Gal-(1-3)-N-acetyllactosamine (α-Gal epitope)?
Methodological Answer: α-Gal-(1-3)-N-acetyllactosamine is synthesized via enzymatic or chemical methods. Enzymatic approaches use α1,3-galactosyltransferases (α3GT) to transfer galactose from UDP-galactose to N-acetyllactosamine (Galβ1-4GlcNAc). Structural studies reveal that α3GT requires ordered binding of donor (UDP-galactose) and acceptor (N-acetyllactosamine) substrates, with conformational changes induced by donor binding . Chemical synthesis employs blockwise strategies, such as coupling galactose derivatives to N-acetyllactosamine precursors using glycosylation reactions. For example, Alais et al. (1990) developed methods to synthesize linear oligosaccharides by iterative addition of N-acetyllactosamine units .
Q. Table 1: Synthetic Approaches
| Method | Key Enzymes/Reagents | Yield/Resolution | Reference |
|---|---|---|---|
| Enzymatic | α3GT, UDP-galactose | ~70% efficiency | |
| Chemical (blockwise) | Trichloroacetimidate donors | 40-60% yield |
Q. How is the structural conformation of α-Gal-(1-3)-N-acetyllactosamine characterized?
Methodological Answer: X-ray crystallography and NMR spectroscopy are pivotal. Boix et al. (2002) resolved the α3GT structure complexed with N-acetyllactosamine at 1.46 Å, revealing critical hydrogen bonds between the enzyme’s active site (e.g., His280, Asp225) and the acceptor substrate . NMR studies (e.g., Dorland et al., 1984 ) identify terminal α1-3-linked galactose in glycopeptides using 500-MHz ¹H-NMR, with diagnostic signals at δ 5.2–5.3 ppm for α-galactose anomeric protons .
Advanced Research Questions
Q. How do substrate-induced conformational changes in α3GT affect catalytic efficiency?
Methodological Answer: α3GT adopts an ordered binding mechanism: UDP-galactose binds first, inducing a closed conformation that positions the acceptor substrate. Isothermal titration calorimetry (ITC) and mutagenesis studies show that residues like Asp318 and His280 stabilize UDP interactions, while Trp249 mediates acceptor binding . Disruption of this order (e.g., via mutations in the UDP-binding pocket) reduces catalytic activity by >90%. Researchers should design kinetic assays comparing wild-type and mutant α3GT under varying UDP-galactose/N-acetyllactosamine ratios to quantify these effects .
Q. How can contradictory data on α-Gal epitope binding affinities be resolved?
Methodological Answer: Discrepancies arise from differences in glycan presentation (e.g., branched vs. linear chains) or assay conditions. For example:
- Liao et al. (1994) reported high-affinity binding of N-acetyllactosamine to S-lectin (Kd ~10⁻⁶ M) via a unique salt bridge network .
- In contrast, studies on granulocyte lectins show reduced affinity when N-acetyllactosamine is α1-3-fucosylated .
To resolve contradictions:
Use standardized glycan arrays with uniform presentation (e.g., neoglycoproteins or lipid-linked glycans).
Compare binding thermodynamics via surface plasmon resonance (SPR) under controlled pH and ionic strength .
Q. What methodologies assess the immunogenicity of α-Gal-(1-3)-N-acetyllactosamine in vaccine design?
Methodological Answer: In situ immune complexing with anti-Gal antibodies enhances vaccine efficacy. Medical Research Archives (2021) demonstrated that glycoengineered viral vaccines displaying α-Gal epitopes recruit anti-Gal IgG, amplifying dendritic cell uptake. Key steps:
Synthesize α-Gal-conjugated antigens via chemoenzymatic methods .
Measure antibody titers using ELISA with α-Gal-BSA neoglycoconjugates .
Validate immune complex formation via size-exclusion chromatography .
Q. Table 2: Immunogenicity Assays
| Assay | Target Readout | Reference |
|---|---|---|
| ELISA | Anti-α-Gal IgG/IgM titers | |
| SPR | Binding kinetics to anti-Gal | |
| Flow cytometry | Dendritic cell uptake efficiency |
Q. How is the enzymatic degradation of α-Gal-(1-3)-N-acetyllactosamine analyzed?
Methodological Answer: Endo-β-galactosidases (e.g., from Bacteroides fragilis) cleave β1-4 linkages in N-acetyllactosamine. Murata et al. (2003) developed a colorimetric assay using p-nitrophenyl-β-D-galactopyranoside to quantify activity. Transglycosylation products are characterized via HPLC-MS, with retention times compared to synthetic standards . Kinetic parameters (Km, Vmax) are derived from Lineweaver-Burk plots under varying substrate concentrations.
Q. What experimental designs address branching effects in α-Gal epitope-containing glycans?
Methodological Answer: Branching (e.g., α1-6-linked N-acetyllactosamine) alters biological activity. To study this:
Synthesize branched glycans using chemoenzymatic methods (e.g., Bandara et al., 2020 ) .
Compare binding to lectins (e.g., S-lectin vs. E-selectin) via glycan microarrays .
Use molecular dynamics simulations to model branch-induced steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
